
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
描述
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazole ring, a pyridazine ring, and a benzamide moiety, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring, and finally, the coupling of these intermediates with a benzamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound with minimal waste.
化学反应分析
Types of Reactions
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of specific solvents. For example, oxidation reactions may be carried out at elevated temperatures in the presence of an oxidizing agent, while reduction reactions are often performed at lower temperatures under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamide derivatives.
科学研究应用
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including parasitic infections.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound binds to the active site of the enzyme, disrupting its function and ultimately leading to the death of the parasite.
相似化合物的比较
Similar Compounds
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzamide: This derivative has a methyl group instead of a benzamide moiety, affecting its reactivity and pharmacological activity.
Uniqueness
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is unique due to its specific combination of a pyrazole ring, a pyridazine ring, and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
生物活性
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 428.5 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including compounds structurally related to this compound. For instance, derivatives have shown significant inhibition of cancer cell proliferation in various cell lines:
These findings suggest that the compound may exert selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound is largely attributed to its interaction with specific kinases involved in cancer progression. For example, similar compounds have been identified as inhibitors of the p38 MAPK pathway, which plays a crucial role in inflammation and cancer signaling pathways .
Anti-inflammatory Properties
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. Studies have demonstrated that related aminopyrazole derivatives can inhibit TNF-alpha release in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have investigated the efficacy and safety profiles of pyrazole-based compounds in clinical settings:
- Study on HepG2 Cells : A derivative similar to this compound was tested against HepG2 liver cancer cells and showed significant growth inhibition with minimal toxicity to normal fibroblasts .
- Inflammation Model : In a mouse model of inflammation, aminopyrazole derivatives were shown to reduce LPS-induced TNF-alpha release significantly . This suggests that these compounds could be developed for treating autoimmune conditions.
常见问题
Q. Basic: What are the recommended synthetic routes for N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyridazine-pyrazole hybrids typically involves sequential coupling reactions. For example:
- Step 1: React 3,4,5-trimethylpyrazole with 3,6-dichloropyridazine to introduce the pyrazole moiety via nucleophilic aromatic substitution. Optimize solvent (e.g., DMF) and temperature (80–100°C) to enhance regioselectivity .
- Step 2: Couple the intermediate with 4-aminophenylbenzamide using a Buchwald-Hartwig amination or Ullmann coupling. Catalytic systems like Pd(dba)₂/Xantphos improve yields .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .
Q. Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and pyrazole/pyridazine carbons (δ 120–150 ppm). Compare with analogs like N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide for substituent effects .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole/pyridazine ring vibrations .
- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G*) to validate bond lengths and angles against crystallographic data (e.g., pyridazin-3-amine analogs in ).
Q. Advanced: How to design in vitro and in vivo studies to evaluate its biological activity while minimizing confounding variables?
Methodological Answer:
- In vitro:
- Use a randomized block design with split-split plots for dose-response assays (e.g., 0.1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) .
- Assess kinase inhibition via ADP-Glo™ assays (IC₅₀ determination) and validate with Western blotting for downstream targets .
- In vivo:
Q. Advanced: How can contradictory data on its biological activity (e.g., varying IC₅₀ values across studies) be systematically resolved?
Methodological Answer:
- Meta-Analysis: Pool data from ≥5 independent studies (e.g., kinase inhibition assays) using random-effects models. Adjust for covariates like assay temperature (25°C vs. 37°C) and cell line genetic drift .
- Structural Re-evaluation: Compare crystallographic data (e.g., pyridazine-amine analogs in ) to confirm conformational stability under assay conditions.
- Replicate Key Studies: Use standardized protocols (e.g., NIH Assay Guidance Manual) to test hypotheses about solvent (DMSO vs. saline) or serum protein interference .
Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazine-pyrazole hybrids?
Methodological Answer:
- Core Modifications:
- Replace the benzamide group with trifluoromethylbenzamide (as in ) to enhance metabolic stability.
- Vary pyrazole substituents (3,4,5-trimethyl vs. 3,5-dimethyl) to probe steric effects on target binding .
- Pharmacophore Mapping: Use Schrödinger’s Phase to align active analogs (e.g., N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide ) and identify critical H-bond acceptors.
- QSAR Modeling: Train a model with 30+ analogs using descriptors like logP, polar surface area, and MolLogP .
Q. Advanced: How to integrate molecular docking and dynamics simulations to predict binding modes with kinase targets?
Methodological Answer:
- Docking: Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR or CDK2). Set grid boxes to 25 ų centered on catalytic lysine residues. Validate with co-crystallized ligands (PDB: 1M17) .
- MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize stable poses .
- Experimental Validation: Test docking-predicted mutants (e.g., T790M EGFR) in kinase assays to confirm mechanistic insights .
Q. Advanced: What analytical methods are optimal for studying environmental degradation and metabolite profiling?
Methodological Answer:
- Degradation Studies: Expose the compound to UV light (λ = 254 nm) or liver microsomes (CYP3A4/5). Monitor degradation via UPLC-QTOF-MS (ESI+) and identify fragments using MassHunter .
- Metabolite Profiling: Use HPLC-MS/MS with HILIC columns to detect polar metabolites. Compare to synthetic standards (e.g., N-oxide or hydroxylated derivatives) .
- Ecotoxicity: Follow OECD Test No. 201 (algae growth inhibition) and 211 (daphnia reproduction) with LC-MS quantification .
Q. Advanced: How to optimize pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration?
Methodological Answer:
- LogD Adjustment: Introduce fluorine or methyl groups (e.g., 4-trifluoromethylbenzamide in ) to balance logD (target 2–3).
- PAMPA-BBB Assay: Measure permeability at pH 7.4 (artificial membrane). Compare to reference drugs (e.g., caffeine for high permeability) .
- PK Studies in Rats: Administer IV (2 mg/kg) and oral (10 mg/kg) doses. Calculate AUC ratios and use WinNonlin for compartmental modeling .
Q. Advanced: What experimental frameworks are recommended for assessing off-target toxicity and genotoxicity?
Methodological Answer:
- hERG Inhibition: Use patch-clamp assays (IC₅₀ < 10 µM indicates risk) or FLIPR Tetra for high-throughput screening .
- Ames Test: Incubate with TA98 and TA100 strains (±S9 metabolic activation). Count revertant colonies (≥2-fold increase indicates mutagenicity) .
- Comet Assay: Treat human lymphocytes (10–100 µM) and quantify DNA damage via % tail intensity .
Q. Advanced: How to prioritize biological targets for this compound using chemoproteomics and bioinformatics?
Methodological Answer:
- Chemical Proteomics: Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS (MaxQuant analysis) .
- Pathway Enrichment: Use STRING or KEGG to map identified proteins (e.g., kinases, phosphatases). Prioritize targets with ≥5-fold enrichment .
- CRISPR Screening: Perform genome-wide knockout in cancer cells. Validate hits (e.g., CDK4/6) with siRNA silencing and rescue experiments .
属性
IUPAC Name |
N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-16(2)28-29(17(15)3)22-14-13-21(26-27-22)24-19-9-11-20(12-10-19)25-23(30)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJTWEFMNIRSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。